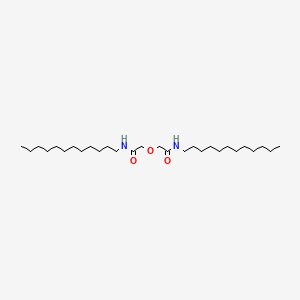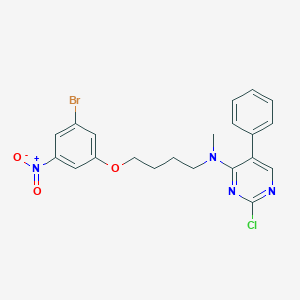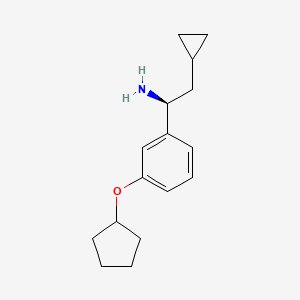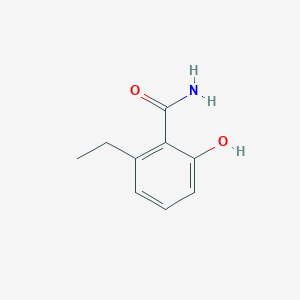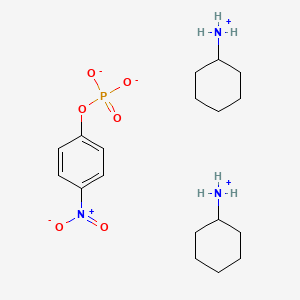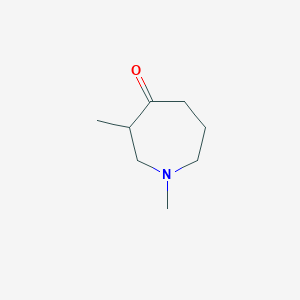
1,3-Dimethylazepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylazepan-4-one is a chemical compound with the molecular formula C7H13NO. It is a methyl derivative of azepan-4-one and is known for its utility as a synthetic intermediate in various chemical reactions . This compound is characterized by its seven-membered ring structure, which includes a nitrogen atom and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylazepan-4-one can be synthesized through several methods. One common approach involves the methylation of azepan-4-one using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted azepan-4-one derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethylazepan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dimethylazepan-4-one involves its interaction with various molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in redox reactions, altering the redox state of cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylazepan-4-one: A methyl derivative of azepan-4-one with similar chemical properties.
Azepan-4-one: The parent compound without methyl groups, used as a precursor in various syntheses.
Uniqueness
1,3-Dimethylazepan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups enhances its lipophilicity and alters its interaction with biological targets compared to its unsubstituted or mono-substituted counterparts .
Propiedades
Número CAS |
50709-37-0 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1,3-dimethylazepan-4-one |
InChI |
InChI=1S/C8H15NO/c1-7-6-9(2)5-3-4-8(7)10/h7H,3-6H2,1-2H3 |
Clave InChI |
GWKJADMUSJNLAU-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
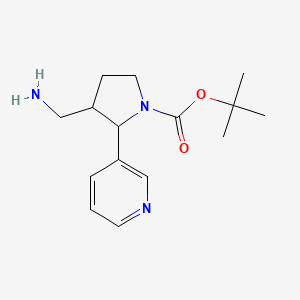
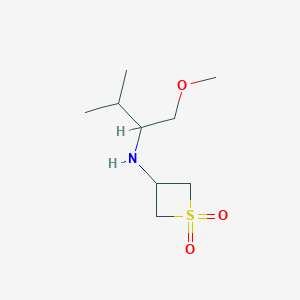
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)

